Neuromedin N
Übersicht
Beschreibung
Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin. It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu and is primarily synthesized in the neural and intestinal tissues of mammals . This compound plays a role in various physiological processes, including hypothermia and analgesia, through its interaction with neurotensin type 2 G protein-coupled receptors .
Wissenschaftliche Forschungsanwendungen
Neuromedin N hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Modellpeptid zur Untersuchung von Techniken zur Peptidsynthese und -modifikation.
Biologie: Untersucht für seine Rolle in neuronalen und intestinalen Funktionen sowie für seine Interaktion mit Neurotensin-Rezeptoren.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Schmerzmanagement und Temperaturregulation.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzsubstanz in analytischen Verfahren eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung in erster Linie durch Bindung an Neurotensin-Typ-2-G-Protein-gekoppelte Rezeptoren. Diese Interaktion löst eine Kaskade von intrazellulären Signalwegen aus, die zu physiologischen Reaktionen wie Hypothermie und Analgesie führen . Der Wirkmechanismus des Peptids umfasst die Modulation der Neurotransmitterfreisetzung und die Interaktion mit anderen Signalmolekülen im Nervensystem.
Wirkmechanismus
Target of Action
Neuromedin N primarily targets the neurotensin type 2 (NTS2) G protein-coupled receptors . These receptors are predominantly found in neural and intestinal tissues of mammals . This compound also modulates dopamine D2 receptor agonist binding in rat neostriatal membranes .
Mode of Action
This compound interacts with its target receptors, primarily NTS2, to exert its physiological effects . It has been proposed that this compound exerts its actions via an increase in intracellular Ca2+ concentration .
Biochemical Pathways
This compound is derived from the same precursor polypeptide as neurotensin . Both sequences of this compound and neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . This suggests that this compound is involved in the same biochemical pathways as neurotensin.
Pharmacokinetics
It is known that this compound is primarily synthesized in the neural and intestinal tissues of mammals .
Result of Action
This compound’s physiological effects include hypothermia and analgesia . It has also been shown to increase the chemotaxis capacity of mouse lymphocytes and to modulate the function of the hypothalamo-pituitary-adrenocortical axis in rats .
Biochemische Analyse
Biochemical Properties
Neuromedin N is involved in several biochemical reactions. It interacts with neurotensin type 2 G protein-coupled receptors, which are primarily found in the brain and gut. These interactions lead to various physiological effects, such as hypothermia and analgesia . This compound is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide.
Cellular Effects
This compound influences various cellular processes. In neural tissues, it modulates neuronal activity, leading to effects such as hypothermia and analgesia . In the gut, this compound regulates gastrointestinal motility and secretion . It also affects cell signaling pathways by binding to neurotensin type 2 receptors, which activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to neurotensin type 2 G protein-coupled receptors. This binding activates the receptors, leading to the activation of downstream signaling pathways, such as the MAPK pathway . This compound also interacts with other biomolecules, including aminopeptidase M, which degrades the peptide . These interactions result in various physiological effects, including hypothermia and analgesia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of degrading enzymes like aminopeptidase M . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged hypothermia and analgesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces hypothermia and analgesia . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances . Threshold effects have been observed, where a minimum dose is required to elicit significant physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide. This compound also interacts with aminopeptidase M, which degrades the peptide . These interactions affect metabolic flux and metabolite levels in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to neurotensin type 2 G protein-coupled receptors, which facilitate its transport and localization . This compound is primarily found in neural and intestinal tissues, where it exerts its physiological effects . The peptide’s distribution is influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the neural and intestinal tissues. It is synthesized in the endoplasmic reticulum and processed in the Golgi apparatus before being transported to its target sites . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as cleavage by prohormone convertases, direct this compound to its specific compartments .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Neuromedin N kann unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Das Verfahren umfasst die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz verankert ist. Zu den typischen Reaktionsbedingungen gehört die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin), um die Peptidbindungsbildung zu erleichtern. Entschützungsschritte umfassen oft die Verwendung von TFA (Trifluoressigsäure), um schützende Gruppen von den Aminosäuren zu entfernen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Ausbeute zu verbessern. Die Reinigung des synthetisierten Peptids erfolgt in der Regel durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neuromedin N kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: this compound kann insbesondere am Tyrosinrest mit Reagenzien wie Wasserstoffperoxid oder Iod oxidiert werden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken, falls vorhanden, mit Reagenzien wie Dithiothreitol (DTT) angreifen.
Substitution: Aminosäurereste in this compound können durch site-directed Mutagenese oder chemische Modifikation substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Iod.
Reduktion: Dithiothreitol (DTT), Tris(2-Carboxyethyl)phosphin (TCEP).
Substitution: Reagenzien für site-directed Mutagenese, chemische Modifikatoren wie N-Ethyl-N'-Dimethylaminopropylcarbodiimid (EDC).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen vorgenommenen Modifikationen ab. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.
Vergleich Mit ähnlichen Verbindungen
Neuromedin N ist eng mit Neurotensin verwandt und teilt ein ähnliches Vorläuferpolypeptid. this compound hat unterschiedliche physiologische Wirkungen und Rezeptorinteraktionen. Zu anderen ähnlichen Verbindungen gehören:
Neurotensin: Teilt einen Vorläufer mit this compound, hat aber unterschiedliche Rezeptoraffinitäten und physiologische Rollen.
Substanz P: Ein weiteres Neuropeptid, das an der Schmerzempfindung und Entzündungsreaktionen beteiligt ist.
Vasoaktives intestinales Peptid (VIP): Beteiligt an der Entspannung der glatten Muskulatur und Vasodilatation.
Die Einzigartigkeit von this compound liegt in seinen spezifischen Rezeptorinteraktionen und den unterschiedlichen physiologischen Wirkungen, die es vermittelt, wodurch es sich von anderen Neuropeptiden abhebt.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLVIHXZGQADB-YLUGYNJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145280 | |
Record name | Neuromedin N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102577-25-3 | |
Record name | Neuromedin N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuromedin N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Neuromedin N (NN)?
A1: this compound (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []
Q2: What is the primary target of NN?
A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]
Q3: How does NN binding to NTRs affect cellular processes?
A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.
Q4: Does NN have any effects on dopaminergic neurotransmission?
A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []
Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?
A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]
Q6: What is the amino acid sequence of NN?
A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []
Q7: Does the structure of NN differ across species?
A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []
Q8: How do structural modifications impact NN activity?
A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []
Q9: How stable are the large precursor forms of NN compared to the mature peptide?
A9: Large this compound (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []
Q10: What is the significance of the increased stability of large NN?
A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.